
N-(1-adamantyl)-N'-(2-chloro-4-methylbenzoyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-adamantyl)-N'-(2-chloro-4-methylbenzoyl)thiourea, also known as ACR16, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ACR16 is a member of the thiourea family of compounds and has been shown to have a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
Aplicaciones Científicas De Investigación
N-(1-adamantyl)-N'-(2-chloro-4-methylbenzoyl)thiourea has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders, including schizophrenia, depression, and anxiety. In animal models, this compound has been shown to have antipsychotic effects that are comparable to those of traditional antipsychotic drugs such as haloperidol, but with fewer side effects. This compound has also been shown to have antidepressant and anxiolytic effects in animal models.
Mecanismo De Acción
The exact mechanism of action of N-(1-adamantyl)-N'-(2-chloro-4-methylbenzoyl)thiourea is not fully understood, but it is thought to involve modulation of the dopaminergic and serotonergic systems in the brain. This compound has been shown to act as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. These actions are thought to contribute to the antipsychotic, antidepressant, and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to increase the levels of dopamine and serotonin in certain areas of the brain, which is thought to contribute to its therapeutic effects. This compound has also been shown to have antioxidant and anti-inflammatory effects, which may be important for its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-adamantyl)-N'-(2-chloro-4-methylbenzoyl)thiourea is that it has been extensively studied in animal models, and its pharmacological properties are well understood. This makes it a useful tool for studying the dopaminergic and serotonergic systems in the brain and for investigating potential therapeutic interventions for psychiatric disorders. One limitation of this compound is that its exact mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
There are a number of future directions for research on N-(1-adamantyl)-N'-(2-chloro-4-methylbenzoyl)thiourea. One area of interest is the development of new compounds that are structurally similar to this compound but may have improved pharmacological properties. Another area of interest is the investigation of the long-term effects of this compound on the brain and the potential for neurotoxicity. Finally, there is interest in investigating the potential therapeutic applications of this compound in human clinical trials.
Métodos De Síntesis
The synthesis of N-(1-adamantyl)-N'-(2-chloro-4-methylbenzoyl)thiourea involves the reaction between 1-adamantylamine and 2-chloro-4-methylbenzoyl isothiocyanate. The reaction takes place in a solvent such as dichloromethane, and the product is purified by column chromatography. The yield of the reaction is typically around 60%.
Propiedades
Fórmula molecular |
C19H23ClN2OS |
|---|---|
Peso molecular |
362.9 g/mol |
Nombre IUPAC |
N-(1-adamantylcarbamothioyl)-2-chloro-4-methylbenzamide |
InChI |
InChI=1S/C19H23ClN2OS/c1-11-2-3-15(16(20)4-11)17(23)21-18(24)22-19-8-12-5-13(9-19)7-14(6-12)10-19/h2-4,12-14H,5-10H2,1H3,(H2,21,22,23,24) |
Clave InChI |
USRAHLQDHSJNHO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC(=S)NC23CC4CC(C2)CC(C4)C3)Cl |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)NC(=S)NC23CC4CC(C2)CC(C4)C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-phenoxy-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294854.png)

![2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294858.png)
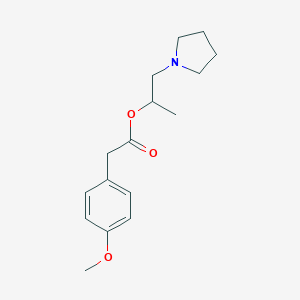
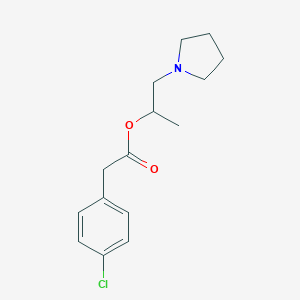
![4-ethoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294863.png)

![3,4,5-trimethoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294866.png)
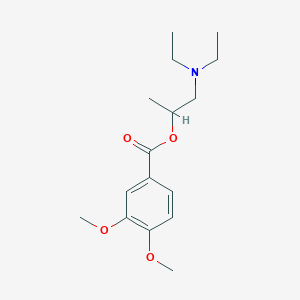
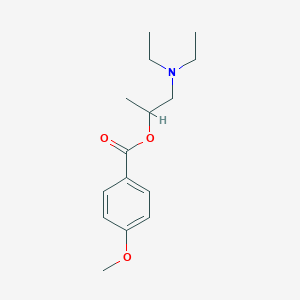
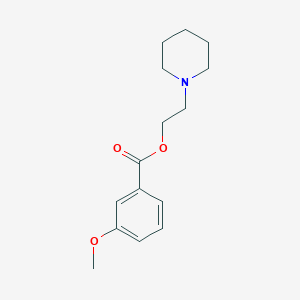
![N-[2-(diethylamino)ethyl]-3-methoxybenzamide](/img/structure/B294871.png)
![2-(4-fluorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B294874.png)
